1-Butyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
The compound “1-Butyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted with a butyl group at the 1-position, a carboxylic acid group at the 3-position, and a 4-methoxyphenyl group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined through experimental analysis .Scientific Research Applications
Synthetic Organic Chemistry Applications
1-Butyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogs serve as pivotal intermediates in synthetic organic chemistry. For instance, they have been utilized in the synthesis of complex molecules through diverse reactions such as lithiation, where lithiation of 4-methoxy-2-pyridone with butyllithium leads to various C-3-substituted derivatives, providing a synthetic entry to natural products like tenellin and funiculosin, which contain the structural feature of 3,5-disubstituted 4-oxy-2-pyridones (Buck, Madeley, & Pattenden, 1992).
Material Science and Catalysis
In material science, these compounds have shown potential in forming supramolecular assemblies through weak intermolecular interactions, such as CH...O/CH...π/H...H bonds. These assemblies are critical for the development of novel materials with specific properties and applications (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016). Additionally, certain derivatives have been employed as catalysts in alcohol oxidation reactions, demonstrating the versatility of these compounds in facilitating chemical transformations (Hazra, Martins, Silva, & Pombeiro, 2015).
Biological Studies
Although the request was to exclude information related to drug use, dosage, and side effects, it is worth noting that the structural framework of these compounds is crucial in the synthesis of biologically active molecules. This includes the synthesis and evaluation of molecules with potential antiinflammatory and analgesic activities, demonstrating the broad applicability of these compounds beyond the scope of traditional drug development (Muchowski, Sh, Ackrell, Cheung, Cooper, Cook, Gallegra, Halpern, Koehler, & Kluge, 1985).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on clinical trials and drug development. Alternatively, if it has potential as a material for organic light-emitting diodes (OLEDs), future research might focus on improving its electroluminescence efficiency, manufacturing cost, and stability .
Properties
IUPAC Name |
1-butyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-4-9-17-14(18)10-13(16(19)20)15(17)11-5-7-12(21-2)8-6-11/h5-8,13,15H,3-4,9-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVWCZARJPACAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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